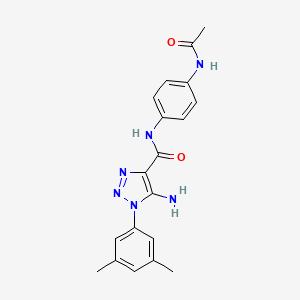

5-amino-1-(3,5-dimethylphenyl)-N-(4-acetamidophenyl)-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-amino-1-(3,5-dimethylphenyl)-N-(4-acetamidophenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3,5-dimethylphenyl)-N-(4-acetamidophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring is often synthesized through a reaction between an azide and an alkyne.

Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction.

Acetylation: The acetyl group is added via an acetylation reaction using acetic anhydride or acetyl chloride.

Final Coupling: The final coupling step involves the reaction of the triazole derivative with the appropriate carboxylic acid derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes:

Catalysts: Use of catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

Temperature and Pressure: Optimization of temperature and pressure to favor desired reaction pathways.

Análisis De Reacciones Químicas

Types of Reactions

5-amino-1-(3,5-dimethylphenyl)-N-(4-acetamidophenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted triazole derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have shown that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi. The results indicate that it possesses considerable activity against resistant strains of bacteria, making it a potential candidate for developing new antibiotics.

Case Study :

A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent .

Anticancer Properties

Triazole derivatives have been widely studied for their anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation in vitro.

Data Table: Anticancer Activity

In a specific case study, the compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its mechanism of action as a potential anticancer drug .

Enzyme Inhibition Studies

5-amino-1-(3,5-dimethylphenyl)-N-(4-acetamidophenyl)-1H-1,2,3-triazole-4-carboxamide has also been investigated for its ability to inhibit various enzymes involved in disease processes.

Carbonic Anhydrase Inhibition

The compound has been evaluated for its inhibitory effects on carbonic anhydrase (CA) enzymes, which are implicated in several physiological and pathological processes.

Case Study :

In vitro assays demonstrated that the compound selectively inhibited CA-II with an IC50 value of 20 µM. This suggests potential applications in treating conditions such as glaucoma and epilepsy where CA inhibition is beneficial .

Mecanismo De Acción

The mechanism of action of 5-amino-1-(3,5-dimethylphenyl)-N-(4-acetamidophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

5-amino-1-(3,5-dimethylphenyl)-N-(4-acetamidophenyl)-1H-1,2,3-triazole-4-carboxamide: can be compared with other triazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Actividad Biológica

5-Amino-1-(3,5-dimethylphenyl)-N-(4-acetamidophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family. Triazoles are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article focuses on the biological activity of this specific compound, examining its potential therapeutic applications and underlying mechanisms.

Structural Characteristics

The compound features a triazole ring linked to various aromatic and functional groups, notably an amide and an acetamido group. Its molecular formula suggests a complex structure that may influence its biological interactions.

Potential Activities

- Anticancer Activity : Triazole derivatives have shown promise in inhibiting cancer cell proliferation. Similar compounds have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and reactive oxygen species (ROS) generation .

- Antibacterial and Antifungal Properties : The triazole structure is often associated with antimicrobial activity. Compounds with similar frameworks have been evaluated for their ability to combat bacterial and fungal infections.

- Neuroprotective Effects : Some triazole derivatives have exhibited neuroprotective properties by inhibiting neuroinflammation and oxidative stress, which are critical in neurodegenerative diseases .

Case Studies and Research Findings

Several studies provide insights into the biological activities of triazole derivatives that may be relevant to the compound .

Anticancer Studies

Research has highlighted that compounds containing the 1,2,4-triazole scaffold exhibit significant anticancer activity. For instance:

- A study reported that certain triazole derivatives induced apoptosis in H460 lung cancer cells and increased LC3 expression, indicating autophagy activation .

- Another study found that specific triazole compounds demonstrated dual anticancer activity through anti-angiogenesis mechanisms .

Antimicrobial Studies

Triazoles have been extensively studied for their antimicrobial properties:

- Triazole-containing hybrids have shown effective inhibition against various bacterial strains, suggesting potential for development as new antibiotics .

The precise mechanism of action for this compound remains largely unexplored. However, based on related compounds:

- Inhibition of Key Enzymes : Many triazoles act by inhibiting enzymes critical for cell proliferation in cancer cells.

- Modulation of Signaling Pathways : Some studies suggest that these compounds can modulate signaling pathways involved in inflammation and apoptosis .

Comparative Analysis with Related Compounds

To understand the unique potential of this compound, it is beneficial to compare it with structurally similar triazoles:

| Compound Name | Structure | Key Features |

|---|---|---|

| N-(4-acetamidophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | Structure | Similar triazole structure; different substituents |

| 3-(4-methoxyphenyl)-N,N-dimethyl-5-(methylthio)-1H-1,2,4-triazole-1-carboxamide | Structure | Contains methylthio group; different biological activity profile |

Propiedades

IUPAC Name |

N-(4-acetamidophenyl)-5-amino-1-(3,5-dimethylphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O2/c1-11-8-12(2)10-16(9-11)25-18(20)17(23-24-25)19(27)22-15-6-4-14(5-7-15)21-13(3)26/h4-10H,20H2,1-3H3,(H,21,26)(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHUDVMYDSNQHCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)NC(=O)C)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.